molecular formula C15H11N B1207775 5,10-Dihydroindeno[1,2-b]indole CAS No. 3254-91-9

5,10-Dihydroindeno[1,2-b]indole

Cat. No.: B1207775
CAS No.: 3254-91-9
M. Wt: 205.25 g/mol
InChI Key: BMGLVVNENOOPFC-UHFFFAOYSA-N
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Description

5,10-Dihydroindeno[1,2-b]indole is an organic compound with the molecular formula C15H11N It is a polycyclic aromatic compound that features a fused indole and indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

5,10-Dihydroindeno[1,2-b]indole can be synthesized through several methods. One common approach involves the intramolecular cyclization of appropriate precursors under specific conditions. For example, a p-TsOH-mediated intramolecular C2-arylation of NH-indoles via C(sp2)-CN/C(sp2)-H coupling has been reported to yield this compound with moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods mentioned above. Industrial production would likely involve the use of continuous flow reactors and other scalable techniques to ensure consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,10-Dihydroindeno[1,2-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5,10-Dihydroindeno[1,2-b]indole and its derivatives involves interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 5,10-Dichloroindeno[2,1-a]indene
  • 5,10-Diiodoindeno[2,1-a]indene
  • 5,10-Dihydroindeno[2,1-a]indene-5,10-dione dioxime

Uniqueness

5,10-Dihydroindeno[1,2-b]indole is unique due to its specific fused indole and indene structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

5,10-dihydroindeno[1,2-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-6-11-10(5-1)9-13-12-7-3-4-8-14(12)16-15(11)13/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGLVVNENOOPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954281
Record name 5,10-Dihydroindeno[1,2-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3254-91-9
Record name Indenoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC135344
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,10-Dihydroindeno[1,2-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A modified version of the method reported by Okamoto, et al. was employed. Okamoto, T. A.; Kobayashi, S. M.; Yamamoto, H. N., DE1952019, 1970. To a solution of 2-indanone (16.3 g, 123 mmol) in ethanol (80 mL) was added phenyl hydrazine (12.1 mL, 123 mmol) followed by acetic acid (12 drops) at room temperature. While stirring, the solution was warmed to reflux (oil bath at 85° C.) for 15 minutes at which point it was removed from the oil bath and allowed to cool to room temperature. Light yellow needle-like crystals precipitated from the solution. Upon cooling to room temperature, the solution was cooled to 0° C. for 30 minutes. The crystals were filtered via vacuum filtration and used without further purification.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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